

# Aticaprant: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Aticaprant (also known by developmental codes JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1] Developed as a potential therapeutic for major depressive disorder (MDD) and other stress-related conditions, its mechanism of action targets the dynorphin/KOR system, which is implicated in mood, anhedonia, and stress responses.[2][3] This document provides a comprehensive technical overview of Aticaprant's chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization.

#### **Chemical Identity and Physicochemical Properties**

**Aticaprant** is a synthetic organic compound belonging to the aminobenzyloxyarylamide class. [4] Its structure is characterized by a central phenoxy-fluorobenzamide core linked to a pyrrolidine ring which, in turn, is substituted with a 3,5-dimethylphenyl group.[5][6] This specific stereochemistry is crucial for its selective binding to the kappa-opioid receptor.

#### **Chemical Structure and Identifiers**

The fundamental chemical identifiers for **Aticaprant** are summarized in the table below.



| Identifier        | Value                                                                                   |
|-------------------|-----------------------------------------------------------------------------------------|
| IUPAC Name        | 4-(4-{[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl}}phenoxy)-3-fluorobenzamide[5] |
| CAS Number        | 1174130-61-0[5]                                                                         |
| Molecular Formula | C26H27FN2O2[5]                                                                          |
| Molecular Weight  | 418.51 g/mol [5]                                                                        |
| SMILES String     | CC1=CC(=CC(=C1) [C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C[5]                  |
| InChI Key         | ZHPMYDSXGRRERG-DEOSSOPVSA-N[5]                                                          |
| Synonyms          | JNJ-67953964, CERC-501, LY-2456302[1]                                                   |

## **Physicochemical Properties**

**Aticaprant** exists as a solid and can be prepared in various crystalline polymorphic forms (Form I, II, III) as well as an amorphous form, which can influence properties like solubility and stability.[4] Its solubility has been determined in various solvents, which is critical for formulation and experimental use.

| Property                               | Value             |
|----------------------------------------|-------------------|
| Physical State                         | Solid[4]          |
| Solubility                             | DMSO: ≥ 100 mg/mL |
| Ethanol: 3 mg/mL                       |                   |
| DMF: 1 mg/mL                           | _                 |
| Corn Oil: ≥ 2.5 mg/mL (Clear solution) | _                 |

## **Pharmacological Properties**



**Aticaprant**'s therapeutic potential stems from its specific interaction with the endogenous opioid system.

#### **Pharmacodynamics**

**Aticaprant** is a potent and selective antagonist of the kappa-opioid receptor (KOR).[5] It exhibits approximately 30-fold higher affinity for the KOR compared to the  $\mu$ -opioid receptor (MOR) and nearly 190-fold higher affinity over the  $\delta$ -opioid receptor (DOR).[7] This selectivity is crucial for achieving therapeutic effects on mood and anhedonia without the undesirable effects associated with MOR modulation.[2] Positron emission tomography (PET) imaging in humans has confirmed that **Aticaprant** readily crosses the blood-brain barrier and achieves high receptor occupancy at clinically relevant doses.[5]

| Parameter                          | Receptor               | Value           |
|------------------------------------|------------------------|-----------------|
| Binding Affinity (K <sub>i</sub> ) | Kappa (KOR)            | 0.81 nM[5]      |
| Mu (MOR)                           | 24.0 nM[5]             |                 |
| Delta (DOR)                        | 155 nM[5]              | _               |
| Functional Activity (IC50)         | KOR Signaling Blockade | 3.0 ± 4.6 nM[2] |
| In Vivo Efficacy (ED50)            | KOR Occupancy (rats)   | 0.33 mg/kg[7]   |
| Receptor Occupancy (Human PET)     | 0.5 mg dose (at 24h)   | 19%[5]          |
| 10 mg dose (at 2.5h)               | 94%[5]                 |                 |
| 25 mg dose (at 24h)                | 82%[5]                 | _               |

#### **Pharmacokinetics**

**Aticaprant** is designed for oral administration and possesses favorable pharmacokinetic properties for once-daily dosing.



| Parameter                                      | Value                |
|------------------------------------------------|----------------------|
| Route of Administration                        | Oral[1]              |
| Oral Bioavailability (F)                       | 25%[5]               |
| Time to Max. Concentration (T <sub>max</sub> ) | 1 - 2 hours[5]       |
| Elimination Half-life (t1/2)                   | 30 - 40 hours[5]     |
| Blood-Brain Barrier                            | Readily Penetrant[5] |

### **Signaling Pathway and Mechanism of Action**

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G-proteins.[8] Endogenous agonists, like dynorphin, bind to the KOR, promoting the exchange of GDP for GTP on the  $G\alpha$  subunit. This leads to the dissociation of the  $G\alpha$  and  $G\beta\gamma$  subunits, which then modulate downstream effectors, ultimately resulting in pro-depressive and anhedonic states. **Aticaprant**, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding of dynorphin, thereby inhibiting the signaling cascade.



Click to download full resolution via product page

Caption: Aticaprant blocks Dynorphin-mediated KOR signaling.



#### **Key Experimental Protocols**

The characterization of **Aticaprant** relies on a suite of standard and specialized pharmacological assays.

#### **Radioligand Binding Assay**

This assay quantifies the affinity (Ki) of **Aticaprant** for opioid receptors.

- Objective: To determine the binding affinity of the test compound for KOR, MOR, and DOR.
- Materials:
  - Cell membranes prepared from cells expressing the human recombinant opioid receptor subtypes (e.g., CHO or HEK293 cells).
  - Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR,
     [³H]DPDPE for DOR).
  - Test compound (Aticaprant) at various concentrations.
  - Non-specific binding control (e.g., a high concentration of naloxone).
  - Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
- Methodology:
  - Cell membranes, radioligand, and varying concentrations of Aticaprant are incubated in assay buffer.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
  - Filters are washed to remove non-specifically bound radioactivity.
  - The radioactivity retained on the filters is measured by liquid scintillation counting.



 Data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a K<sub>i</sub> value using the Cheng-Prusoff equation.



Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

#### [35S]GTPyS Functional Assay

This assay measures the functional consequence of receptor binding, determining if a compound is an agonist, antagonist, or inverse agonist.[9][10]



- Objective: To assess Aticaprant's ability to antagonize agonist-stimulated G-protein activation at the KOR.
- Materials:
  - Cell membranes expressing the KOR.
  - [35S]GTPyS (a non-hydrolyzable GTP analog).[9]
  - A known KOR agonist (e.g., U-50,488).[8]
  - Test compound (Aticaprant).
  - GDP, Mg<sup>2+</sup>, and assay buffer.
- · Methodology:
  - Cell membranes are pre-incubated with **Aticaprant** at various concentrations.
  - A fixed concentration of the KOR agonist is added to stimulate the receptor.
  - [ $^{35}$ S]GTPyS is added to the mixture. Agonist activation of the KOR promotes the binding of [ $^{35}$ S]GTPyS to the G $\alpha$  subunit.[ $^{9}$ ]
  - After incubation, the reaction is stopped, and bound [35S]GTPyS is separated from unbound, typically by filtration.
  - The amount of bound [35S]GTPyS is quantified via scintillation counting.
  - The ability of **Aticaprant** to inhibit the agonist-stimulated signal is measured to determine its antagonist potency (IC<sub>50</sub>).

#### **Mouse Forced Swim Test (FST)**

The FST is a widely used preclinical behavioral model to screen for antidepressant-like activity. [11][12][13]

• Objective: To evaluate the antidepressant-like effects of **Aticaprant**.



- Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).[11][14]
- Methodology:
  - Mice are administered **Aticaprant** or a vehicle control at a set time before the test.
  - Each mouse is individually placed into the cylinder of water for a 6-minute session.[11][15]
  - The session is typically video-recorded for later analysis.
  - The primary measure is the duration of immobility during the final 4 minutes of the test.[11]
     Immobility is defined as the state where the animal makes only the minimal movements
     necessary to keep its head above water.
  - A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[13]

#### **Pupillometry**

Pupillometry is a translational biomarker used to assess opioid receptor activity in vivo, as MOR activation causes miosis (pupil constriction) in humans.[6][16]

- Objective: To determine the in vivo selectivity of Aticaprant by assessing its ability to block MOR-mediated effects.
- Apparatus: An automated pupillometer that provides precise measurements of pupil diameter.[17]
- Methodology (Human Study):
  - Subjects are administered a dose of Aticaprant or placebo.
  - After a set period to allow for drug absorption and distribution, a baseline pupil measurement is taken.



- A specific MOR agonist, such as fentanyl, is administered intravenously to induce miosis.
   [16]
- Pupil diameter is measured at regular intervals post-fentanyl administration.
- The ability of Aticaprant to antagonize (i.e., prevent or reduce) fentanyl-induced miosis is quantified. A lack of significant blockade at doses that provide high KOR occupancy demonstrates functional selectivity for the KOR over the MOR.[2][6]

#### Conclusion

**Aticaprant** is a well-characterized selective kappa-opioid receptor antagonist with a chemical structure and pharmacokinetic profile optimized for clinical development. Its high affinity and selectivity for the KOR have been rigorously demonstrated through a variety of in vitro and in vivo experimental paradigms. The data summarized herein provide a strong foundation for its continued investigation as a novel therapeutic agent for major depressive disorder and other conditions linked to the dysregulation of the brain's stress and reward systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Aticaprant Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. US11998524B2 Forms of aticaprant Google Patents [patents.google.com]
- 5. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]



- 8. chemrxiv.org [chemrxiv.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. youtube.com [youtube.com]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. m.youtube.com [m.youtube.com]
- 16. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Pilot Study of Automated Pupillometry in the Treatment of Opioid Use Disorder PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aticaprant: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605669#chemical-structure-and-properties-of-aticaprant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com